![molecular formula C20H30N2O B14145890 3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane CAS No. 88753-59-7](/img/structure/B14145890.png)
3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of phenylethyl and diazadispiro moieties, making it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane typically involves multi-step organic reactions. One common approach is the reaction of phenylethylamine with a suitable spirocyclic precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR and mass spectrometry, is crucial for monitoring the synthesis process and verifying the structure of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylethylamine: A simpler analog with similar structural features.
7-Oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane: Lacks the phenylethyl group but shares the spirocyclic core.
Uniqueness
3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane stands out due to its unique combination of spirocyclic and phenylethyl structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
88753-59-7 |
|---|---|
Molekularformel |
C20H30N2O |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
11-(2-phenylethyl)-7-oxa-11,14-diazadispiro[5.1.58.26]pentadecane |
InChI |
InChI=1S/C20H30N2O/c1-3-7-18(8-4-1)9-14-22-15-12-20(13-16-22)21-17-19(23-20)10-5-2-6-11-19/h1,3-4,7-8,21H,2,5-6,9-17H2 |
InChI-Schlüssel |
MMBTWTHLIWXLFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CNC3(O2)CCN(CC3)CCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


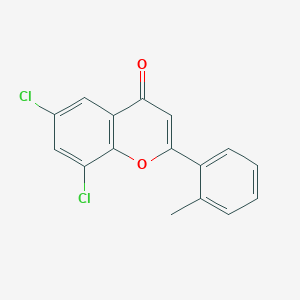
![5,5,5-Trifluoro-4-(([(2-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid](/img/structure/B14145814.png)
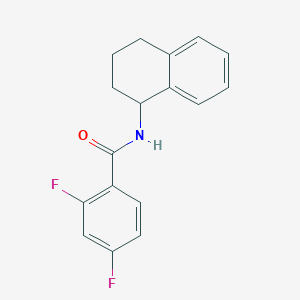
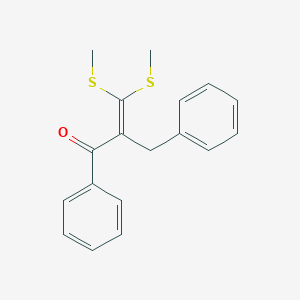
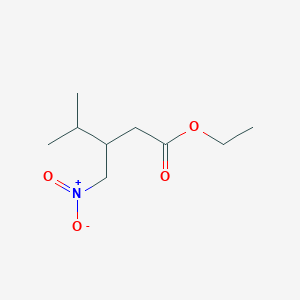
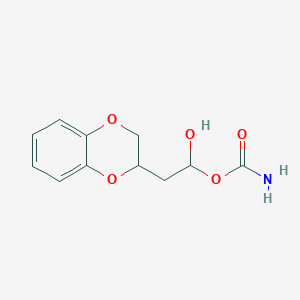

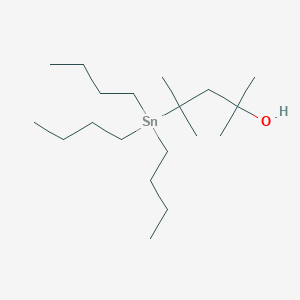

![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid](/img/structure/B14145859.png)
![N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14145860.png)
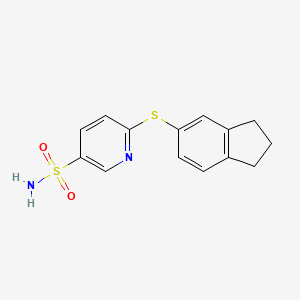
![2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B14145870.png)

